L-Cysteine isopropyl ester hydrochloride is a derivative of the amino acid L-cysteine, characterized by the presence of an isopropyl ester group. Its chemical formula is C₆H₁₃ClN₄O₂S, and it has a molecular weight of approximately 199.70 g/mol. This compound appears as a white crystalline powder and is soluble in water, making it suitable for various biochemical applications. The hydrochloride form indicates that the compound is stabilized by hydrochloric acid, enhancing its solubility and stability in aqueous solutions .
L-Cysteine isopropyl ester hydrochloride exhibits several biological activities, primarily due to its role as a source of L-cysteine. L-cysteine itself is crucial for protein synthesis and acts as a precursor for glutathione, an important antioxidant in cells. The compound has been studied for its potential protective effects against oxidative stress and its role in detoxifying harmful substances in the body. Additionally, it may influence cellular signaling pathways involved in metabolism and apoptosis .
There are several methods to synthesize L-cysteine isopropyl ester hydrochloride:
L-Cysteine isopropyl ester hydrochloride has several applications across different fields:
Studies on L-Cysteine isopropyl ester hydrochloride have shown that it interacts with various biological molecules:
L-Cysteine isopropyl ester hydrochloride shares structural similarities with several other cysteine derivatives. Here are some notable comparisons:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| L-Cysteine ethyl ester hydrochloride | 868-59-7 | Ethyl group instead of isopropyl; similar applications |
| L-Cysteine methyl ester hydrochloride | 18598-63-5 | Methyl group; often used in peptide synthesis |
| N-Acetyl-L-cysteine | 616-91-1 | Acetylated form; known for mucolytic properties |
| S-Carboxymethyl-L-cysteine | 10089-65-1 | Contains carboxymethyl group; used in biochemistry |
L-Cysteine isopropyl ester hydrochloride's unique feature lies in its specific esterification with an isopropyl group, which may influence its solubility and reactivity compared to other derivatives. This specificity allows it to be utilized effectively in both biochemical research and potential therapeutic applications while being distinct from other cysteine derivatives that might exhibit different biological activities or solubility profiles .